6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Properties
IUPAC Name |
6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCADVRYDTZHORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=C(C(=N2)C3CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family. Its unique structure, characterized by a cyclobutyl group and a cyano substituent, suggests potential biological activities that have been the subject of recent research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in signaling pathways. The imidazole ring facilitates these interactions, allowing the compound to modulate biological processes effectively.
Biological Activity Overview
Research has indicated that compounds within the imidazo[1,2-b]pyrazole class may exhibit several biological activities:
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression and inflammatory responses. The precise molecular targets are still under investigation.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, derivatives of pyrazoles have shown significant inhibition percentages in vitro, indicating potential anti-inflammatory applications .
- Antimicrobial Activity : Some derivatives of imidazo[1,2-b]pyrazoles have exhibited promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for its antimicrobial properties .
Case Study 1: COX Inhibition
A study focused on related pyrazole compounds revealed that certain derivatives acted as selective COX-2 inhibitors with moderate to high potency. The most active compounds demonstrated IC50 values comparable to established drugs like celecoxib . This suggests that 6-cyclobutyl derivatives could be developed further for anti-inflammatory therapies.
Case Study 2: Antimycobacterial Activity
In a comparative analysis of various pyrazole derivatives against M. tuberculosis, compounds similar to 6-cyclobutyl showed significant antimicrobial activity with MIC values indicating effectiveness at low concentrations (e.g., MIC = 6.25 μg/mL) . These findings highlight the potential for developing new treatments for tuberculosis.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
- CAS Registry Number : 2098058-24-1
- Molecular Formula : C₁₃H₁₂N₄
- Molecular Weight : 224.26 g/mol .
Structural Features :
The compound consists of an imidazo[1,2-b]pyrazole core substituted with a cyclobutyl group at position 6, a propargyl (prop-2-yn-1-yl) group at position 1, and a nitrile (carbonitrile) group at position 5. The cyclobutyl moiety introduces steric bulk, while the propargyl group enhances reactivity due to its terminal alkyne functionality .
Applications and Status :
Primarily used in research settings, this compound has been discontinued commercially due to challenges in handling its explosive, flammable, and corrosive properties. It also poses significant environmental risks, including toxicity to aquatic life .
The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activity, synthesis, and safety.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact on Reactivity: The propargyl group in the target compound enhances its reactivity, making it prone to explosive decomposition . In contrast, SEM-protected derivatives (e.g., compound 10i) stabilize reactive sites for controlled functionalization .
Biological Activity: ZINC13142972 demonstrates specificity for bacterial targets (GlpX and DIP1084), leveraging its hydroxymethyl oxolane moiety for solubility and target engagement . Arylamino derivatives (e.g., from ) show promise in oncology due to their ability to intercalate DNA or inhibit kinase activity.
- Cyclocondensation: As seen in pyrroloimidazole derivatives (e.g., 14a) using 2-propanol reflux .
- Cross-Coupling : Pd-catalyzed reactions for introducing aryl/heteroaryl groups (e.g., compound 10i) .
Safety and Handling :
Preparation Methods
Synthesis of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole ring system is generally synthesized by cyclocondensation of appropriate pyrazole derivatives with aldehydes or equivalents under acidic or basic catalysis. A common approach involves:
- Starting from a 3-aminopyrazole derivative.
- Reacting with α-haloketones or aldehydes to form the fused imidazo ring.
- Cyclization promoted by heating or catalytic conditions.
This step sets the foundation for further functionalization at defined positions on the heterocyclic ring.
Introduction of the Cyclobutyl Group at the 6-Position
The 6-cyclobutyl substituent can be introduced either by:
- Using a cyclobutyl-substituted pyrazole precursor before ring closure, or
- Post-cyclization functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclobutyl boronic acid or cyclobutyl organometallic reagents.
This choice depends on the availability of starting materials and the stability of intermediates.
Installation of the Propargyl Group at the 1-Position
The propargyl (prop-2-yn-1-yl) substituent at the nitrogen (N1) of the imidazo ring is typically introduced via N-alkylation:
- The imidazo[1,2-b]pyrazole core is treated with propargyl bromide or propargyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride).
- The reaction is carried out in polar aprotic solvents like DMF or DMSO at controlled temperatures to ensure selective N1 alkylation without side reactions.
Introduction of the Cyano Group at the 7-Position
The cyano group at the 7-position is often introduced by:
- Electrophilic substitution if the position is activated, or
- Via a nucleophilic aromatic substitution if a suitable leaving group (e.g., halogen) is present at the 7-position on the heterocycle.
- Alternatively, transition metal-catalyzed cyanation reactions can be employed, such as palladium-catalyzed cyanation using potassium cyanide or other cyanide sources under mild conditions.
Representative Synthetic Route and Conditions
A typical synthetic route based on literature analogs and patent disclosures might be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | 3-aminopyrazole + aldehyde, acid/base catalyst, heat | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Cross-coupling | Cyclobutyl boronic acid, Pd catalyst, base, solvent | Introduction of cyclobutyl at C6 |
| 3 | N-Alkylation | Propargyl bromide, K2CO3, DMF, room temp to 60°C | N1-propargyl substitution |
| 4 | Cyanation | Pd catalyst, KCN or Zn(CN)2, ligand, solvent, heat | Introduction of cyano group at C7 |
Research Findings and Optimization Notes
- Selectivity: N1-alkylation with propargyl halides is generally selective under mild base conditions, avoiding over-alkylation or side reactions.
- Cross-coupling efficiency: The use of palladium catalysts with appropriate ligands (e.g., phosphines) enhances the yield of the cyclobutyl substitution step.
- Cyanation step: Transition metal-catalyzed cyanation is preferred over direct nucleophilic substitution for better functional group tolerance and milder conditions.
- Purification: The final compound is typically purified by column chromatography or recrystallization to achieve high purity suitable for biological testing.
- Yields: Overall yields for multi-step synthesis vary but can be optimized to exceed 50% through careful control of reaction parameters.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Challenges/Considerations |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole core formation | Cyclocondensation | 3-aminopyrazole, aldehyde, acid/base catalyst | Control of regioselectivity, ring closure efficiency |
| Cyclobutyl group introduction | Pd-catalyzed cross-coupling | Cyclobutyl boronic acid, Pd catalyst, base | Catalyst choice, reaction time |
| Propargyl group installation | N-alkylation | Propargyl bromide, K2CO3, DMF | Selectivity for N1, avoiding side reactions |
| Cyano group introduction | Pd-catalyzed cyanation | KCN or Zn(CN)2, Pd catalyst, ligand | Toxicity of cyanide, reaction optimization |
Q & A
Q. What are the standard synthetic protocols for 6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?
Methodological Answer: The synthesis typically involves metalation reactions followed by electrophilic substitution. For example:
- Step 1: React the imidazo[1,2-b]pyrazole core with ZnCl₂ in THF at 60°C for 17 hours to activate the position for substitution .
- Step 2: Introduce the cyclobutyl group via electrophilic reagents (e.g., brominated intermediates) using catalysts like PEPPSI-iPr (2 mol%) .
- Step 3: Purify via column chromatography (silica gel, iHex/EtOAc = 4:1 with 5% NEt₃) to isolate the product in yields up to 82% .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and purity. For example, ¹⁹F NMR confirms fluorinated analogs .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M⁺] = 398.2133, observed 398.2134) .
- Infrared (IR) Spectroscopy: Detects functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .
Q. What initial biological screening approaches are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like fructose bisphosphatase (glpX) using in vitro enzymatic assays, as seen with structurally related imidazo[1,2-b]pyrazole derivatives .
- Cytotoxicity Screening: Employ cell viability assays (e.g., MTT) on cancer cell lines, given the reported activity of similar compounds .
Advanced Research Questions
Q. How can catalytic conditions be optimized to improve synthesis yields?
Methodological Answer:
- Catalyst Screening: Compare Pd(PPh₃)₄ (44% yield) with PEPPSI-iPr (82% yield) under identical conditions to identify optimal systems .
- Temperature/Time Adjustments: Increase reaction time (e.g., 17 hours vs. 2 hours) for sluggish steps, as seen in ZnCl₂-mediated metalation .
- Electrophile Stoichiometry: Use 2.0 equivalents of ethyl cyanoformate to drive reactions to completion .
Q. How to resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer:
- SHELXL Refinement: Employ anisotropic displacement parameters and TWIN/BASF commands to model twinning or disorder .
- Validation Tools: Use checkCIF to identify geometric outliers (e.g., bond lengths deviating >3σ from averages) .
- Data Collection: Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity in electron density maps .
Q. What computational strategies predict biological targets for this compound?
Methodological Answer:
- Molecular Docking: Screen against targets like FecCD-family proteins using AutoDock Vina, as demonstrated for ZINC13142972, a related imidazo[1,2-b]pyrazole analog .
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to prioritize targets (e.g., NP_939445.1) .
- ADMET Prediction: Use SwissADME to assess bioavailability and toxicity risks before in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
